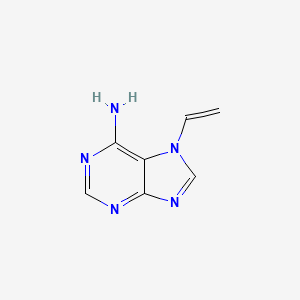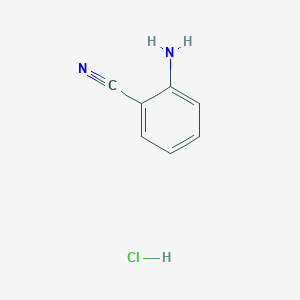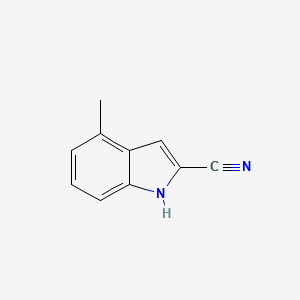![molecular formula C9H10N2O B11920422 (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with suitable reagents to form the pyrrolo[2,3-b]pyridine core, followed by functionalization at the 5-position to introduce the methanol group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include signal transduction pathways, such as the PI3K/Akt/mTOR pathway, which is critical in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methanol group at the 5-position allows for unique reactivity and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-6-2-8-3-7(5-12)4-10-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11) |
Clave InChI |
YDLCHIUZQNINKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CN=C2N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)

![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)
